molecular formula C6H9N B3053715 7-Azanorbornene CAS No. 55590-24-4

7-Azanorbornene

Cat. No. B3053715
CAS RN: 55590-24-4
M. Wt: 95.14 g/mol
InChI Key: DLAUQDHZCKKXBK-UHFFFAOYSA-N
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Description

7-Azanorbornene, also known as 7-Azabicyclo(2,2,1)hept-2-ene, is a chemical compound with the molecular formula C6H9N . It has a molecular weight of 95.1424 . The IUPAC Standard InChIKey for 7-Azanorbornene is DLAUQDHZCKKXBK-UHFFFAOYSA-N .


Synthesis Analysis

7-Azanorbornenes undergo ring-opening/ring-closing metathesis upon treatment with the second-generation Grubbs catalyst to give hexahydroindoline derivatives . Tandem deoxygenation-neophyl-type radical rearrangement-electrophile trapping using xanthates from 7-azabenzonorbornadienes gives 3-exo-substituted 2-aza-5,6-benzonorbornenes . The starting xanthates are accessible in good yields and high enantiomeric ratios via asymmetric hydroboration of (aryne/pyrrole-derived) 7-azabenzonorbornadienes .


Molecular Structure Analysis

The molecular structure of 7-Azanorbornene is available as a 2D Mol file . The nitrogen atom can be part of the diene or the dienophile .


Chemical Reactions Analysis

7-Azanorbornenes undergo various chemical reactions. For instance, they can undergo ring-opening/ring-closing metathesis to give hexahydroindoline derivatives . In bioconjugation, an azanorbornadiene bromovinyl sulfone reagent for cysteine-selective bioconjugation has been developed . Subsequent reaction with dipyridyl tetrazine leads to bond cleavage and formation of a pyrrole-linked conjugate .


Physical And Chemical Properties Analysis

7-Azanorbornene has a molecular weight of 95.1424 . Its IUPAC Standard InChIKey is DLAUQDHZCKKXBK-UHFFFAOYSA-N . The CAS Registry Number for 7-Azanorbornene is 55590-24-4 .

Scientific Research Applications

Metathesis Sequences and Peptidomimetics Synthesis

7-Azanorbornene has been utilized in various metathesis sequences. These sequences have led to the production of interesting spirocyclic compounds. The significance of these compounds lies in their potential application in the synthesis of new peptidomimetics and related compounds. This application is highlighted in the work by Carreras et al. (2011), where they explored ring-rearrangement metatheses (RRM) using 7-azanorbornenes (Carreras, Avenoza, Busto, & Peregrina, 2011).

Bioorthogonal Inverse Electron‐Demand Diels–Alder Reactions

Karaki et al. (2017) investigated the reactivity of various N-substituted 7-azanorbornenes in inverse electron-demand Diels–Alder (iEDDA) reactions. These reactions are pivotal for the preparation of multicomponent compounds, making 7-azanorbornenes potential clickable hub molecules for complex synthesis (Karaki, Ohgane, Imai, Itoh, & Fujii, 2017).

Catalytic Allylation and Comparative Reactivity

Leont’eva et al. (2006) explored the catalytic allylation of 7-azanorbornene, contributing to the understanding of its chemical behavior and reactivity. This study provided insights into the relative reactivity of double bonds in 7-azanorbornene and its analogs, which is essential for chemical synthesis processes (Leont’eva, Manulik, Evstigneeva, Bobkova, & Flid, 2006).

Dipolar Cycloaddition Reactions

Welch et al. (2006) conducted research on complexes involving 7-azanorbornene, focusing on dipolar cycloaddition reactions. These reactions are crucial for the formation of complex organic compounds, including several naturally occurring azabicyclic compounds with potential biological activities (Welch, Smith, Keller, Myers, Sabat, & Harman, 2006).

Radical Additions and Rearrangements

Hodgson, Bebbington, and Willis (2003) developed processes involving radical thiol additions to 7-azanorbornadienes, leading to novel nitrogen-directed radical rearrangements. Their work contributes to the synthesis of unique azabicyclic systems (Hodgson, Bebbington, & Willis, 2003).

Ring-Opening Metathesis-Cross Metathesis

Carreras et al. (2007) described a regioselective ring-opening metathesis-cross metathesis (ROM-CM) process with 7-azanorbornene, highlighting its application in synthesizing alpha-amino diacids and pyrrolizinone derivatives (Carreras, Avenoza, Busto, & Peregrina, 2007).

Safety and Hazards

The procedures in Organic Syntheses are intended for use only by persons with proper training in experimental organic chemistry . All hazardous materials should be handled using the standard procedures for work with chemicals . All chemical waste should be disposed of in accordance with local regulations .

Future Directions

The utility of nitrogen-directed radical rearrangements in the 7-azanorbornene system has been reported previously in relation to the synthesis of a variety of biologically-relevant targets . This suggests that 7-Azanorbornene could have potential applications in the synthesis of other biologically relevant compounds in the future .

properties

IUPAC Name

7-azabicyclo[2.2.1]hept-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c1-2-6-4-3-5(1)7-6/h1-2,5-7H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAUQDHZCKKXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20970933
Record name 7-Azabicyclo[2.2.1]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20970933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55590-24-4
Record name 7-Azanorbornene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055590244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Azabicyclo[2.2.1]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20970933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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